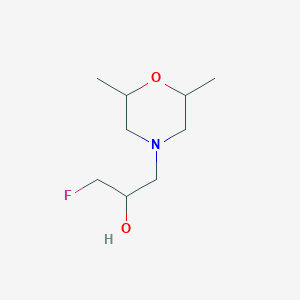

1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol

Description

1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol is a fluorinated morpholine derivative characterized by a propan-2-ol backbone substituted with a 2,6-dimethylmorpholin-4-yl group at position 1 and a fluorine atom at position 3. The compound’s molecular formula is C₉H₁₇FNO₂, with a molar mass of 190.24 g/mol. The fluorine atom enhances electronegativity, affecting solubility and reactivity. This compound is structurally related to pharmacologically active morpholine derivatives, such as those targeting signaling pathways like hedgehog modulation .

Properties

Molecular Formula |

C9H18FNO2 |

|---|---|

Molecular Weight |

191.24 g/mol |

IUPAC Name |

1-(2,6-dimethylmorpholin-4-yl)-3-fluoropropan-2-ol |

InChI |

InChI=1S/C9H18FNO2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6H2,1-2H3 |

InChI Key |

YRFVLSBUHXQVJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)CC(CF)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylmorpholine with formaldehyde and a fluorinated alcohol under reflux conditions . The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, or water, and catalysts such as acids, bases, or transition metals. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol

- Molecular Formula: C₁₆H₂₄ClNO₃

- Key Features: Substitutes fluorine with a 4-chloro-3-methylphenoxy group, introducing aromaticity and increased lipophilicity. Higher molar mass (313.82 g/mol) compared to the target compound, likely affecting pharmacokinetic properties like diffusion rates .

- Functional Impact: The phenoxy group may enhance binding to hydrophobic targets but reduce aqueous solubility relative to the fluorine-substituted compound.

(2RS)-3-[(2RS,6SR)-2,6-Dimethylmorpholin-4-yl]-1-[4-(1,1-dimethylpropyl) phenyl]-2-methylpropan-1-one

(R)-1-(tert-Butyldimethylsilanyloxy)-3-fluoropropan-2-ol

- Key Features :

- Synthetic Utility : Highlights the role of fluorine in intermediates for synthesizing fluorinated pharmaceuticals.

Physicochemical Properties and Bioactivity

Polarity and Solubility

- The target compound’s fluorine atom increases polarity compared to chloro or methylphenoxy analogues, favoring aqueous solubility. However, the 2,6-dimethylmorpholine group introduces moderate lipophilicity, balancing membrane permeability.

- In contrast, the ketone-containing analogue () lacks hydrogen-bond donors, reducing solubility in polar solvents like water.

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Functional Group Impact |

|---|---|---|---|---|

| 1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol | C₉H₁₇FNO₂ | 190.24 | 2,6-dimethylmorpholine, fluorine | High polarity, moderate lipophilicity |

| 1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol | C₁₆H₂₄ClNO₃ | 313.82 | Chlorophenoxy, methyl | Increased lipophilicity |

| (2RS)-3-[(2RS,6SR)-2,6-dimethylmorpholin-4-yl]-1-[4-(1,1-dimethylpropyl)phenyl]propan-1-one | C₂₀H₂₈N₂O₂ | 328.45 | Ketone, bulky phenyl | Reduced solubility, steric hindrance |

Biological Activity

1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol is a compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 201.25 g/mol

- IUPAC Name : 1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol

The presence of a fluorine atom and a morpholine ring contributes to its distinctive chemical reactivity and biological interactions.

1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol exhibits its biological activity primarily through interactions with various molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity via strong hydrogen bonding, which can modulate enzymatic activities or receptor functions, leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.

- Antiviral Properties : Research indicates possible efficacy against certain viral strains.

- Anticancer Effects : Preliminary studies suggest it may inhibit cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, revealing insights into its therapeutic potential:

-

Antimicrobial Studies :

- In vitro assays demonstrated that the compound inhibited the growth of various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the organism tested.

-

Antiviral Activity :

- A study evaluated its effects on viral replication in cell cultures, showing a significant reduction in viral load at concentrations as low as 5 µg/mL.

-

Anticancer Research :

- A recent investigation assessed the compound's effect on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated an IC value of approximately 20 µM for HeLa cells, suggesting moderate potency in inhibiting cell proliferation.

Comparative Analysis

To understand the uniqueness of 1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol, it is beneficial to compare it with similar compounds. The following table summarizes key differences:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol | CHFNO | Specific substitution pattern on morpholine; potential variations in reactivity. |

| 1-(3,3-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol | CHFNO | Altered substituent leading to distinct properties. |

| 1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one | CHFNO | Trifluoromethyl group instead of a single fluorine atom; significantly alters chemical behavior. |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic viability of 1-(2,6-Dimethylmorpholin-4-yl)-3-fluoropropan-2-ol. Preliminary studies indicate:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Excreted mainly through urine as metabolites.

Toxicological assessments reveal a favorable safety profile at therapeutic doses; however, further studies are warranted to fully elucidate long-term effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.